molecular formula C11H14ClNO2 B131876 cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride CAS No. 105310-28-9

cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride

Cat. No.: B131876
CAS No.: 105310-28-9
M. Wt: 227.69 g/mol
InChI Key: ARNYHWIQTFJBEI-UHFFFAOYSA-N
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Description

cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by a cyclopropane ring fused with a phenyl group and an aminomethyl substituent, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

The synthesis of cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the aminomethyl and phenyl groups. The final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules, including enzymes and receptors.

    Medicine: Potential pharmacological applications include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride can be compared with other similar compounds, such as:

Biological Activity

cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride (CAS Number: 105310-28-9) is a cyclopropane derivative with significant potential in pharmacology and organic chemistry. Its unique structure, featuring a cyclopropane ring, an aminomethyl group, and a phenyl substituent, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H14_{14}ClNO2_2, with a molecular weight of approximately 227.69 g/mol. The compound's structure can be represented as follows:

PropertyValue
Common NameThis compound
CAS Number105310-28-9
Molecular FormulaC11_{11}H14_{14}ClNO2_2
Molecular Weight227.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the GABA receptors. Research indicates that its enantiomers exhibit different agonistic and antagonistic properties at GABA receptors:

  • (+)-CAMP : Acts as a potent agonist at homooligomeric GABA(C) receptors with an approximate dissociation constant KDK_D of 40 µM.
  • (-)-CAMP : Demonstrates weak antagonistic activity at both GABA(A) and GABA(C) receptors, with IC50_{50} values around 900 µM for GABA(C) receptors .

These interactions suggest that the compound may modulate neurotransmission, making it a candidate for further pharmacological development.

Neuropharmacology

The compound's structural features allow it to mimic neurotransmitters, particularly GABA, suggesting potential applications in treating neurological disorders. Studies have shown that derivatives of this compound can influence synaptic transmission and may be beneficial in conditions such as anxiety and depression .

Case Studies

  • GABA Receptor Modulation : A study investigated the effects of cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid on Xenopus laevis oocytes expressing GABA receptors. Results indicated that the compound could effectively modulate receptor activity, providing insights into its potential therapeutic roles in neuropharmacology .
  • Synthesis and Derivative Analysis : Research into the synthesis of related cyclopropane derivatives has demonstrated that modifications to the aminomethyl group can enhance receptor selectivity and potency. This opens avenues for developing more targeted therapies based on the parent compound .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological Activity
cis-2-Aminomethylcyclopropane carboxylic acidCyclopropane derivativeModerate GABA receptor interaction
trans-2-PhenylcyclopropylamineCyclopropane derivativeMonoamine oxidase inhibitor

This comparison highlights the distinct pharmacological profiles that can arise from variations in structure.

Properties

IUPAC Name

2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNYHWIQTFJBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105310-28-9
Record name 2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid hydrochloride
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